

# Inavolisib biomarker analysis and patient selection

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Inavolisib

CAS No.: 2060571-02-8

Cat. No.: S528759

[Get Quote](#)

## Biomarker Analysis for Patient Selection

The selection of patients for **inavolisib** therapy is exclusively based on the presence of **PIK3CA mutations** in the tumor. These mutations are a critical biomarker for predicting treatment response [1] [2] [3].

The table below summarizes the key biomarkers and their role in patient selection for **inavolisib** and comparable agents:

| Biomarker | Therapeutic Relevance | Detection Methods | Role in Patient Selection |
|-----------|-----------------------|-------------------|---------------------------|
|-----------|-----------------------|-------------------|---------------------------|

| **PIK3CA Mutation** [1] [2] [3] | Target of **inavolisib**; drives endocrine resistance [4]. | - Tissue biopsy (PCR or NGS)

- Liquid biopsy (plasma ctDNA) [1] [5] | **Mandatory:** Confirmation of mutation is required for treatment eligibility [3]. | | **HR-positive/HER2-negative Status** [2] [6] | Defines the breast cancer subtype for which **inavolisib** is indicated. | Immunohistochemistry (IHC), FISH [5]. | **Mandatory:** Therapy is approved specifically for this subtype [6]. | | **ESR1 Mutation** [1] | A mechanism of resistance to aromatase inhibitors. | Liquid biopsy (ctDNA) [1]. | **Complementary:** Not for **inavolisib** selection, but used for other agents (e.g., oral SERDs); can be monitored serially [1]. |

The following diagram illustrates the biomarker testing workflow to identify eligible patients for **inavolisib** therapy:



[Click to download full resolution via product page](#)

## Comparative Clinical Trial Data

The efficacy of **inavolisib** is demonstrated by its performance in clinical trials compared to other agents targeting the PI3K/AKT pathway. The table below summarizes key outcomes from pivotal studies.

| Trial Agent & Regimen                                                | Patient Population & Line of Therapy                                   | Primary PFS Results (Median)                                         | Overall Survival (OS) Data (Median)                  | Key Biomarker & Testing Method        |
|----------------------------------------------------------------------|------------------------------------------------------------------------|----------------------------------------------------------------------|------------------------------------------------------|---------------------------------------|
| <b>Inavolisib</b> + Palbociclib + Fulvestrant (INAVO120) [1] [3] [7] | PIK3CA-mutated, HR+/HER2- aBC; <b>1st-line</b> after endocrine relapse | <b>17.2 months</b> vs. 7.3 months (control) [1] [3]                  | <b>34.0 months</b> vs. 27.0 months (control) [1] [3] | PIK3CA mutation (ctDNA or tissue) [1] |
| <b>Alpelisib</b> + Fulvestrant (SOLAR-1) [8]                         | PIK3CA-mutated, HR+/HER2- mBC; <b>post-CDK4/6i</b>                     | <b>11.0 months</b> vs. 5.7 months (control) [8]                      | Exploratory mOS: <b>39.3 months</b> [8]              | PIK3CA mutation (tissue)              |
| <b>Capivasertib</b> + Fulvestrant (CAPItello-291) [8]                | AKT-pathway-altered, HR+/HER2- aBC; post-endocrine therapy             | <b>7.3 months</b> vs. 3.1 months (control) in altered population [8] | Data not mature / not reported [8]                   | PIK3CA/AKT1/PTEN alteration (tissue)  |

## Detailed Experimental Protocols

For researchers, here are the detailed methodologies for key experiments cited in the clinical data.

### PIK3CA Mutation Detection

This protocol is critical for patient stratification in trials like INAVO120 [5].

- **Sample Types:** Archival or fresh **Formalin-Fixed Paraffin-Embedded (FFPE) tumor tissue**, or plasma-derived **circulating tumor DNA (ctDNA)** [2] [5].
- **DNA Extraction:**
  - **FFPE Samples:** Macro-dissection of tumor areas, proteinase K digestion, and DNA extraction via chloroform and ethanol precipitation [5].

- **ctDNA Samples:** Use of kits like QIAamp MinElute Virus Spin Kit from 1 mL of plasma [5].
- **Testing Methods:**
  - **PCR-based Tests:** The **Cobas PIK3CA Mutation Test** is an FDA-approved option. **Amplification Refractory Mutation System (ARMS)** assays can detect specific hotspot mutations with high sensitivity (allele frequency as low as 0.5%) [5].
  - **Next-Generation Sequencing (NGS):** Provides a broader spectrum of mutation data and is often used in clinical trials for comprehensive genomic profiling [1] [5].

## Circulating Tumor DNA (ctDNA) Analysis for ESR1

The SERENA-6 trial established a protocol for using ctDNA to dynamically guide therapy [1].

- **Sample Collection:** Plasma samples are collected every **2-3 months** alongside routine imaging during treatment [1].
- **ctDNA Analysis:** Testing is performed to monitor for the emergence of **ESR1 mutations**, which confer resistance to aromatase inhibitors [1].
- **Intervention:** Upon detection of *ESR1* mutations in ctDNA *before* radiological progression, patients in the trial were switched from an aromatase inhibitor to camizestrant (an oral SERD), which significantly improved progression-free survival [1]. This demonstrates the utility of serial liquid biopsy for therapy adaptation.

## Interpretation Guide & Clinical Relevance

- **Biomarker-Driven Indication:** **Inavolisib** is a clear example of precision medicine, as its use is **contingent upon prior confirmation of a PIK3CA mutation** [3]. This underscores the necessity of routine biomarker testing at the time of advanced disease diagnosis.
- **Optimal Sequencing:** The impressive overall survival benefit in the first-line setting from the INAVO120 trial suggests that the **inavolisib-based triplet regimen (with a CDK4/6 inhibitor and fulvestrant) is poised to become a new standard of care** for patients with *PIK3CA*-mutated, endocrine-resistant advanced breast cancer [1] [9].
- **Toxicity Management:** While **inavolisib** has a more manageable safety profile than earlier PI3K inhibitors, on-target toxicities like hyperglycemia, stomatitis, and rash still occur [2] [8]. Proactive management with antihyperglycemic agents, steroid mouthwash, and antihistamines is essential to maintain patients on therapy and derive maximum benefit [2] [8].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. ASCO : Breast Cancer Trials That Are Likely to Change Guidance [medscape.co.uk]
2. Safety overview and management of inavolisib alone and in ... [pmc.ncbi.nlm.nih.gov]
3. New data show Roche's Itovebi significantly extended ... [roche.com]
4. Frontiers | Mechanistic optimization of inavolisib combined with... [frontiersin.org]
5. Predicting breast cancer prognosis using PR and PIK3CA ... [bmccancer.biomedcentral.com]
6. Phase I/Ib Trial of Inavolisib Plus Palbociclib and Endocrine ... [pmc.ncbi.nlm.nih.gov]
7. Roche's Itovebi demonstrated statistically significant and ... [roche.com]
8. Same Pathway, Different Profiles: Clinical... | Pharmacy Times [pharmacytimes.com]
9. Building Treatment Algorithms Around Biomarker -Driven Therapies [onclive.com]

To cite this document: Smolecule. [Inavolisib biomarker analysis and patient selection]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b528759#inavolisib-biomarker-analysis-and-patient-selection>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)